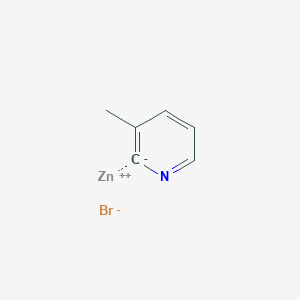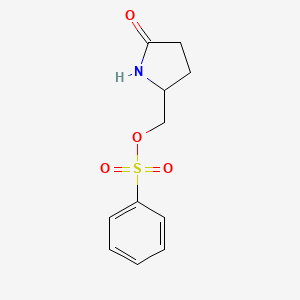
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of a fluorene core substituted with diethyl, diphenyl, and bromo groups, which contribute to its distinct chemical behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of 9,9-diethyl-N,N-diphenylfluorene followed by amination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Like lithium aluminum hydride for reduction.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted fluorenes, while coupling reactions can produce extended conjugated systems .
Wissenschaftliche Forschungsanwendungen
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism by which 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine exerts its effects is primarily through its interactions with other molecules. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of the systems it is introduced into. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, as well as participation in electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-diethyl-N,N-diphenyl-7-ethynyl-2-fluoreneamine
- 9,9-diethyl-N,N-diphenyl-7-methoxy-2-fluoreneamine
- 9,9-diethyl-N,N-diphenyl-7-chloro-2-fluoreneamine
Uniqueness
What sets 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. The presence of the bromo group, in particular, allows for specific types of chemical modifications that are not possible with other substituents .
Eigenschaften
Molekularformel |
C29H26BrN |
|---|---|
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
7-bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine |
InChI |
InChI=1S/C29H26BrN/c1-3-29(4-2)27-19-21(30)15-17-25(27)26-18-16-24(20-28(26)29)31(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-20H,3-4H2,1-2H3 |
InChI-Schlüssel |
XDPFWKUUFXZLMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)Br)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















